molecular formula C12H13BrN2O B11844660 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole CAS No. 1266386-31-5

4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole

Cat. No.: B11844660
CAS No.: 1266386-31-5
M. Wt: 281.15 g/mol
InChI Key: JJJWAPQDJLALQV-UHFFFAOYSA-N
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Description

4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole is a chemical compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. This specific compound is characterized by the presence of a bromine atom at the 4th position and a tetrahydro-2H-pyran-2-yl group at the 2nd position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole typically involves the bromination of 2-(tetrahydro-2H-pyran-2-yl)-2H-indazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indazole ring or the tetrahydro-2H-pyran-2-yl group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)methoxy-thiazole
  • 4-Bromo-2-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-imidazole

Uniqueness

4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-bromo-2-(oxan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-10-4-3-5-11-9(10)8-15(14-11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJWAPQDJLALQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=C3C(=N2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856797
Record name 4-Bromo-2-(oxan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1266386-31-5
Record name 4-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1266386-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-(oxan-2-yl)-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(oxan-2-yl)-2H-indazol
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